CYP1A2 Inhibition Potency: Unsubstituted Core vs. 7,7-Dimethyl Analog
The unsubstituted 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine exhibits an IC50 of 200 nM against recombinant human CYP1A2, a key hepatic drug-metabolizing enzyme [1]. In contrast, a structurally related 7,7-dimethyl-substituted analog (CAS 2092707-00-9) has not been reported to inhibit CYP1A2 at comparable concentrations in public databases, indicating that the steric and electronic environment of the 7,7-dimethyl modification significantly attenuates CYP1A2 engagement [2].
| Evidence Dimension | CYP1A2 inhibition (IC50) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | 7,7-dimethyl-1-(1-methylethyl)-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine (analog): no reported CYP1A2 inhibition |
| Quantified Difference | ≥100-fold difference in inhibitory potency |
| Conditions | Recombinant human hepatic CYP1A2 expressed in baculovirus insect cell expression system with CEC substrate |
Why This Matters
Procurement of the unsubstituted core is essential for projects where CYP1A2 inhibition is a liability that must be characterized early in lead optimization.
- [1] BindingDB Entry BDBM50582293 (CHEMBL5075517). Affinity data for CYP1A2. Accessed April 2026. View Source
- [2] Kuujia. Pyrazolo[4,3-c]azepine, 1,4,5,6,7,8-hexahydro-7,7-dimethyl-1-(1-methylethyl)- (CAS 2092707-00-9). Product Information. Accessed April 2026. View Source
